

Technical Support Center: Histone H2B(29-35)

Antibody Specificity

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Compound of Interest

Compound Name: *Histone H2b(29-35)*

Cat. No.: *B15599608*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the specificity of antibodies targeting the Histone H2B (29-35) region. This region is a critical site for post-translational modifications (PTMs), including ubiquitination, which play a crucial role in gene regulation and DNA repair. The information provided here is intended for researchers, scientists, and drug development professionals to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common specificity issues with antibodies targeting histone modifications like those in the H2B(29-35) region?

A1: The most prevalent issues include:

- Cross-reactivity with other histone modifications: Antibodies may recognize similar amino acid sequences or PTMs on other histones or even on different sites of H2B. For instance, an antibody intended for monoubiquitinated Lysine 34 (K34ub) might show cross-reactivity with other ubiquitinated lysines.
- Recognition of the unmodified histone: Some antibodies may bind to the unmodified histone tail, leading to high background and non-specific signals.
- Influence of neighboring PTMs: The binding of the antibody to its target epitope can be enhanced or inhibited by the presence of other modifications in the vicinity.

- Lot-to-lot variability: Different batches of the same antibody can exhibit significant variations in specificity and affinity, making experimental reproducibility a challenge.[1]
- Application-dependent performance: An antibody that performs well in one application, such as a peptide array, may not be suitable for more complex applications like Chromatin Immunoprecipitation (ChIP).[2]

Q2: How can I validate the specificity of my **Histone H2B(29-35)** antibody?

A2: A multi-pronged validation approach is highly recommended:

- Peptide Array: This is a high-throughput method to screen the antibody against a library of histone peptides with various modifications. It helps to identify the primary target and potential off-targets.[3][4]
- Western Blot: This is a crucial step to confirm that the antibody recognizes the target protein at the correct molecular weight in the context of whole-cell lysates or histone extracts. It is also used to assess cross-reactivity with other proteins.
- Peptide Competition Assay: This involves pre-incubating the antibody with the immunizing peptide (and other modified or unmodified peptides) before performing a Western blot or ELISA. A specific antibody's signal should be blocked only by its target peptide.
- Chromatin Immunoprecipitation (ChIP): This is the ultimate functional validation for antibodies intended for ChIP-seq. The antibody should enrich for known target genomic loci.
- siRNA Knockdown: If the enzyme responsible for the specific modification is known (e.g., an E3 ligase for ubiquitination), siRNA-mediated knockdown of the enzyme should lead to a reduction in the antibody signal.

Q3: What is the difference between monoclonal and polyclonal antibodies, and which is better for studying histone modifications?

A3:

- Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. They can provide a stronger signal but are more prone to batch-to-

batch variability and cross-reactivity.[1]

- Monoclonal antibodies are a homogeneous population of antibodies that recognize a single epitope. They generally offer higher specificity and better consistency between batches.[1]

For studying specific histone PTMs, monoclonal antibodies are often preferred due to their higher specificity and reproducibility.

Troubleshooting Guides

Western Blotting

Q: I am observing no signal or a very weak signal for my target histone modification.

A:

- Insufficient antigen: Ensure you are loading an adequate amount of protein (typically 20-30 µg of whole-cell lysate or 1-5 µg of histone extract).
- Poor antibody-antigen binding: Optimize the primary antibody concentration and incubation time. Consider incubating overnight at 4°C for weaker antibodies.
- Inefficient transfer: Histones are small proteins, so ensure your transfer conditions are optimized for low molecular weight proteins. Use a 0.2 µm pore size membrane (PVDF or nitrocellulose).[5][6]
- Antibody compatibility: Confirm that your secondary antibody is compatible with the primary antibody's host species and isotype.
- Inactive antibody: Ensure the antibody has been stored correctly and has not expired.

Q: I am seeing multiple bands or non-specific bands on my Western blot.

A:

- High antibody concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding.

- Cross-reactivity: The antibody may be cross-reacting with other proteins. Use a more specific blocking buffer (e.g., 5% BSA in TBST) and increase the number and duration of wash steps.
- Sample degradation: Use fresh samples and always include protease and phosphatase inhibitors in your lysis buffer.
- Secondary antibody non-specificity: Run a control lane with only the secondary antibody to check for non-specific binding.

Chromatin Immunoprecipitation (ChIP)

Q: My ChIP-qPCR shows low enrichment of my target loci.

A:

- Suboptimal antibody concentration: Titrate the amount of antibody used per ChIP reaction. Too little antibody will result in inefficient pulldown, while too much can increase background.
- Inefficient immunoprecipitation: Ensure proper antibody-chromatin incubation time and temperature. Overnight incubation at 4°C is often recommended.
- Poor chromatin shearing: Optimize sonication or enzymatic digestion to achieve fragment sizes between 200-800 bp.
- Target not present in your cell type/condition: Verify the presence of the histone modification in your sample by Western blot before proceeding with ChIP.
- Ineffective cross-linking: Optimize the formaldehyde cross-linking time and quenching conditions.

Q: I am observing high background in my ChIP experiment.

A:

- Non-specific antibody binding: Include a negative control IgG of the same isotype and from the same host species as your primary antibody.

- Insufficient washing: Increase the number and stringency of your wash steps after immunoprecipitation.
- Too much starting material: Titrate the amount of chromatin used in each IP.
- Contamination with non-specific DNA: Ensure that your buffers are clean and that you are using appropriate blocking agents.

Data Presentation

Table 1: Representative Peptide Array Specificity Data for a Hypothetical Anti-Histone H2B K34ub Monoclonal Antibody

Peptide Sequence	Modification	Relative Binding Affinity (%)
...-S-K(ub)-A-V-T-...	K34ub	100
...-S-K-A-V-T-...	Unmodified	< 1
...-S-K(ac)-A-V-T-...	K34ac	< 2
...-A-K(ub)-R-H-K-...	H2A K119ub	< 5
...-G-K(ub)-G-G-K-...	H2B K120ub	< 3

This table illustrates the expected high specificity of a validated antibody to its target modification with minimal cross-reactivity to the unmodified peptide or other related modifications.

Experimental Protocols

Protocol 1: Validation of Histone H2B(29-35) Antibody Specificity by Western Blot

- Sample Preparation:
 - Prepare whole-cell lysates from your cells of interest using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Alternatively, perform an acid extraction to enrich for histones.
- Protein Quantification:
 - Determine the protein concentration of your lysates using a BCA or Bradford assay.
- SDS-PAGE:
 - Load 20-30 µg of whole-cell lysate or 1-5 µg of histone extract per lane on a 15% polyacrylamide gel to resolve low molecular weight histone proteins.
 - Include a pre-stained protein ladder.
- Protein Transfer:
 - Transfer the separated proteins to a 0.2 µm PVDF or nitrocellulose membrane.
 - Confirm efficient transfer by Ponceau S staining.
- Blocking:
 - Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
- Primary Antibody Incubation:
 - Incubate the membrane with the anti-**Histone H2B(29-35)** antibody at the recommended dilution in the blocking buffer. Incubation can be for 2 hours at room temperature or overnight at 4°C.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Incubate the membrane with an HRP-conjugated secondary antibody (specific to the primary antibody's host species) for 1 hour at room temperature.

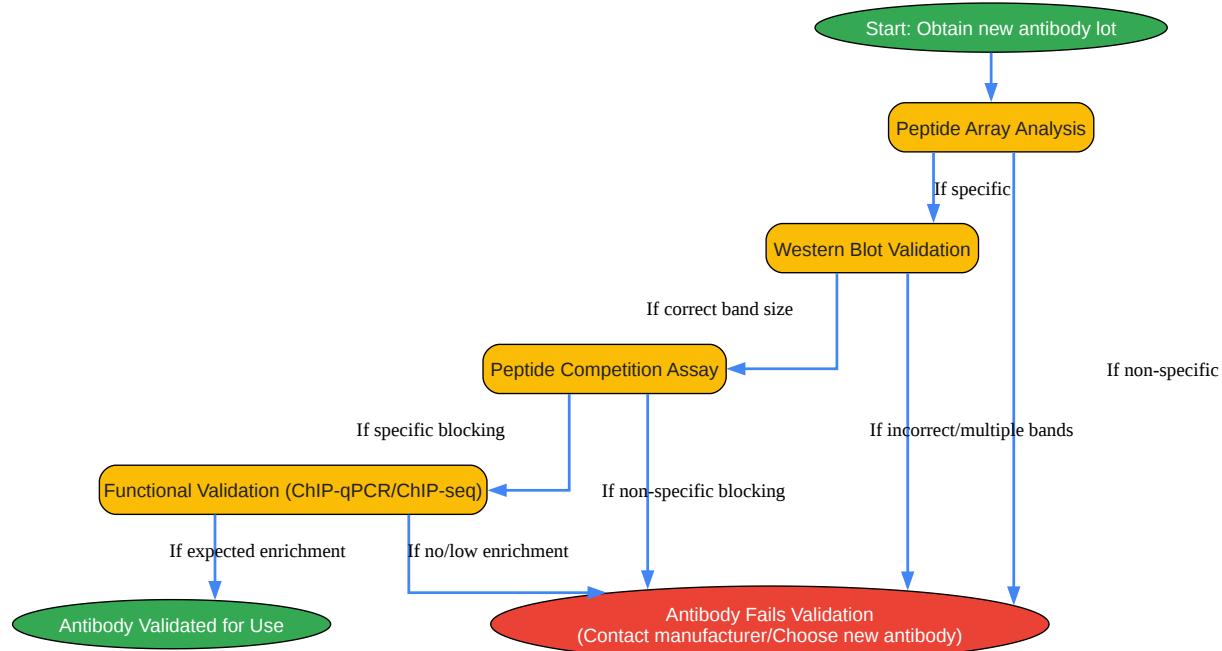
- Detection:
 - Wash the membrane as in step 7.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

- Cross-linking:
 - Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
 - Quench the reaction with glycine.
- Cell Lysis and Chromatin Shearing:
 - Lyse the cells and nuclei to release the chromatin.
 - Shear the chromatin to an average size of 200-800 bp using sonication or enzymatic digestion (e.g., MNase).
- Immunoprecipitation:
 - Pre-clear the chromatin with Protein A/G beads.
 - Incubate a fraction of the chromatin with your anti-**Histone H2B(29-35)** antibody and a negative control IgG overnight at 4°C.
 - Add Protein A/G beads to pull down the antibody-chromatin complexes.
- Washing:
 - Wash the beads with a series of low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
- Elution and Reverse Cross-linking:

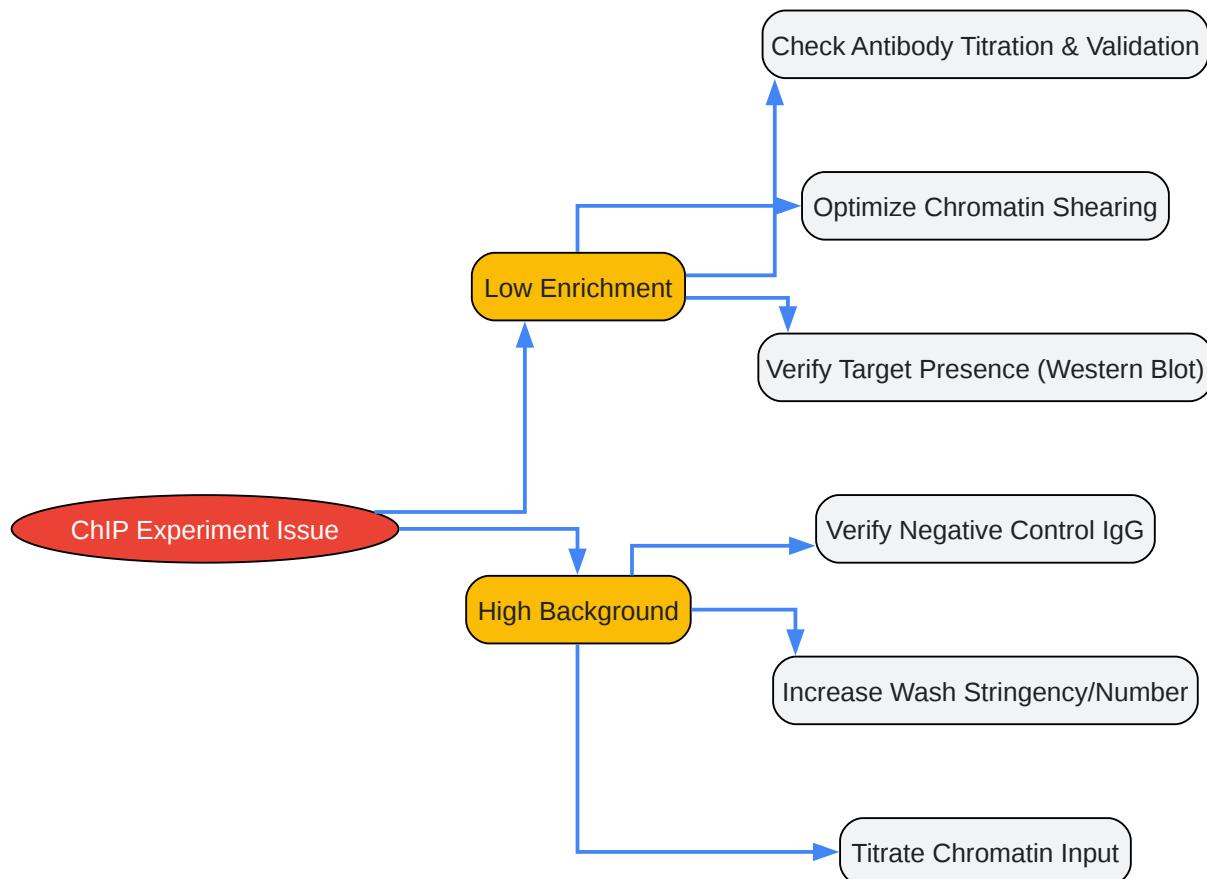
- Elute the chromatin from the beads.
- Reverse the cross-links by incubating at 65°C overnight with NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.
- DNA Purification:
 - Purify the DNA using phenol-chloroform extraction or a column-based kit.
- Analysis:
 - Analyze the enrichment of specific genomic loci by qPCR or proceed to library preparation for ChIP-seq.

Visualizations



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Caption: Antibody validation workflow.



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Caption: ChIP troubleshooting guide.

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